molecular formula C19H16N4O2 B12940952 4-(5-Benzamido-4-methylpyrimidin-2-yl)benzamide CAS No. 649746-03-2

4-(5-Benzamido-4-methylpyrimidin-2-yl)benzamide

Katalognummer: B12940952
CAS-Nummer: 649746-03-2
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: QFJXSPLXMGPKTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-Carbamoylphenyl)-4-methylpyrimidin-5-yl)benzamide is a complex organic compound that features a benzamide group linked to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Carbamoylphenyl)-4-methylpyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

For industrial production, the synthesis process is optimized to enhance efficiency and scalability. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-Carbamoylphenyl)-4-methylpyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(2-(4-Carbamoylphenyl)-4-methylpyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N-(2-(4-Carbamoylphenyl)-4-methylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **N-(4-Carbamoylphenyl)-4-methylpyrimidin-5-yl)benzamide
  • **N-(2-(4-Carbamoylphenyl)-4-methylpyrimidin-5-yl)aniline

Uniqueness

N-(2-(4-Carbamoylphenyl)-4-methylpyrimidin-5-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

649746-03-2

Molekularformel

C19H16N4O2

Molekulargewicht

332.4 g/mol

IUPAC-Name

4-(5-benzamido-4-methylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C19H16N4O2/c1-12-16(23-19(25)15-5-3-2-4-6-15)11-21-18(22-12)14-9-7-13(8-10-14)17(20)24/h2-11H,1H3,(H2,20,24)(H,23,25)

InChI-Schlüssel

QFJXSPLXMGPKTR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.